molecular formula C9H12N4S B1608537 4-Hydrazino-2,5,6-trimethylthieno[2,3-d]pyrimidine CAS No. 77995-55-2

4-Hydrazino-2,5,6-trimethylthieno[2,3-d]pyrimidine

Cat. No. B1608537
CAS RN: 77995-55-2
M. Wt: 208.29 g/mol
InChI Key: CMPBIWVMOPSFSD-UHFFFAOYSA-N
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Description

4-Hydrazino-2,5,6-trimethylthieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C9H12N4S . It has a molecular weight of 208.29 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Hydrazino-2,5,6-trimethylthieno[2,3-d]pyrimidine is 1S/C9H12N4S/c1-4-5(2)14-9-7(4)8(13-10)11-6(3)12-9/h10H2,1-3H3,(H,11,12,13) . This indicates the presence of a thieno[2,3-d]pyrimidine core with hydrazino and methyl substituents.


Physical And Chemical Properties Analysis

4-Hydrazino-2,5,6-trimethylthieno[2,3-d]pyrimidine is a solid at room temperature . It has a molecular weight of 208.29 .

Scientific Research Applications

  • Multicomponent Synthesis of Heterocycles

    • Application : Pyrimidines are used in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core . The reactions involved Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation .
    • Method : The synthesis of tricyclic analogues was achieved by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
    • Results : The reactions produced by-product structures such as “5-(hydroxy(aryl)methylene)-5,9-dihydro-2 H-pyrano[2,3-d:6,5-d ′]-di-pyrimidine-2,4,6,8-(1 H,3 H,7 H)-tetraones” with 42, and 44% yields, respectively .
  • Anti-inflammatory Activities of Pyrimidines

    • Application : Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Method : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Anti-Inflammatory Activities of Pyrimidines

    • Application : Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This review sums up recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives .
    • Method : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Chemical Synthesis

    • Application : “4-Hydrazino-2,5,6-trimethylthieno[2,3-d]pyrimidine” is a chemical compound that can be used in the synthesis of other complex molecules .
    • Method : The specific methods of application or experimental procedures would depend on the target molecule being synthesized .
    • Results : The outcomes of the synthesis would also depend on the target molecule. In general, the goal of chemical synthesis is to produce a desired product in high yield and purity .

properties

IUPAC Name

(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4S/c1-4-5(2)14-9-7(4)8(13-10)11-6(3)12-9/h10H2,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPBIWVMOPSFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)NN)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392015
Record name 4-Hydrazinyl-2,5,6-trimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazino-2,5,6-trimethylthieno[2,3-d]pyrimidine

CAS RN

77995-55-2
Record name 4-Hydrazinyl-2,5,6-trimethylthieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77995-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinyl-2,5,6-trimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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